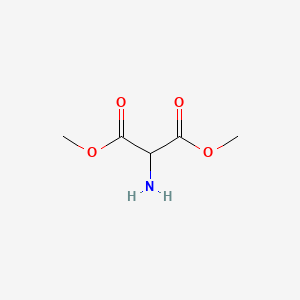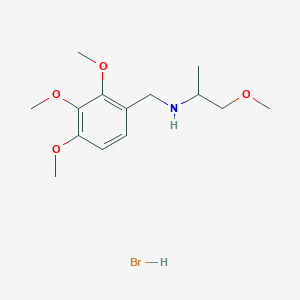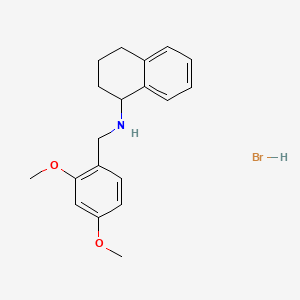amine hydrobromide; 95% CAS No. 1609396-15-7](/img/structure/B6351942.png)
[2-(4-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609396-15-7 . It has a molecular weight of 336.27 and its IUPAC name is 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine hydrobromide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H . This indicates that the molecule contains a methoxyphenyl group, a methylbenzyl group, and an ethylamine group, along with a bromide ion.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique
Pharmacologically Active Derivatives : The study by Chapman et al. (1971) investigated pharmacologically active benzo[b]thiophen derivatives, highlighting the synthesis and preliminary pharmacological study of compounds, including amines and thiouronium salts derived from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate (Chapman, Clarke, Gore, & Sharma, 1971).
Lanthanide Complex Cations : Research by Liu et al. (1993) explored the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes, which are significant in inorganic chemistry and materials science (Liu, Yang, Rettig, & Orvig, 1993).
Narcotic Antagonist Action : Jacoby et al. (1981) synthesized N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates to evaluate the role of a m- or p-hydroxy substituted beta-phenethylamine moiety in narcotic antagonist action (Jacoby, Boon, Darling, & Willette, 1981).
Asymmetric Synthesis : Bentley et al. (2011) demonstrated the use of lithium N-phenyl-N-(α-methylbenzyl)amide in the asymmetric synthesis of β-amino esters, showing the potential of these compounds in organic synthesis (Bentley, Davies, Lee, Roberts, & Thomson, 2011).
Pharmaceutical Research : Schroeder et al. (1992) synthesized various stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, important intermediates in the preparation of quinolone antibacterials (Schroeder, Kiely, Laborde, Johnson, Szotek, Domagala, Stickney, Michel, & Kampf, 1992).
Chemical Synthesis and Analysis : A study by Caspar et al. (2017) involved the analysis of metabolites of a new psychoactive substance, demonstrating the application of these compounds in analytical and bioanalytical chemistry (Caspar, Westphal, Meyer, & Maurer, 2017).
Phosphorus-Nitrogen Donor Interaction : Timosheva et al. (2004) investigated phosphorus-nitrogen donor interaction in phosphate and oxyphosphorane compositions, which has implications for understanding enzymatic processes (Timosheva, Chandrasekaran, & Holmes, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAOTRWRBSZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

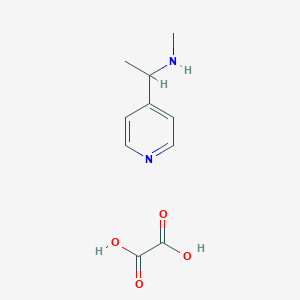
![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351887.png)

amine hydrobromide; 95%](/img/structure/B6351889.png)

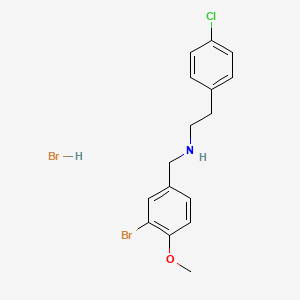
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)


